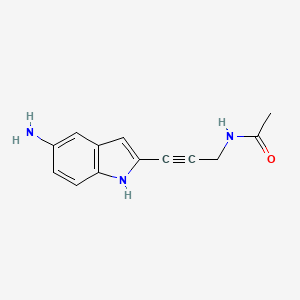
N-Carbathoxy-2-methylaziridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbathoxy-2-methylaziridin is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, making them highly reactive and valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbathoxy-2-methylaziridin typically involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The process can be summarized as follows:
Esterification: Isopropanolamine is esterified using sulfuric acid.
Hydrolysis: The esterified product is then hydrolyzed with a liquid alkaline solution.
Purification: The resulting compound is purified through distillation under normal and low pressure conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis conditions are optimized to ensure high yield and purity. The use of mild synthesis conditions and simple starting materials makes the process conducive to industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbathoxy-2-methylaziridin undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction occurs with nucleophiles such as N-, O-, and S-nucleophiles.
Oxidation and Reduction: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Acidic conditions are often required for reactions with N- and O-nucleophiles, while S-nucleophiles can react under neutral or basic conditions.
Major Products
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with S-nucleophiles typically result in the formation of sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
N-Carbathoxy-2-methylaziridin has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: This compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Carbathoxy-2-methylaziridin involves its high reactivity due to the strain energy in the three-membered ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate DNA, which is a key factor in its potential antitumor activity . Additionally, it can inhibit tumor-associated cysteine proteases, contributing to its immunomodulating effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylaziridine: Another aziridine compound with similar reactivity but different applications.
N-Acylated Cyanoaziridines: These compounds are used in the synthesis of oxazoline derivatives and have distinct reactivity patterns.
Azetidines: Four-membered ring analogs of aziridines with different strain energy and reactivity.
Uniqueness
Its ability to undergo selective nucleophilic ring-opening reactions and its potential as an antitumor agent make it a unique and valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
ethyl 2-methylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)7-4-5(7)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DAIKRMBKRGYNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)


![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)


